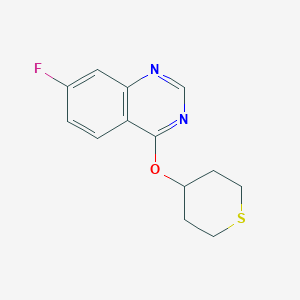

7-Fluoro-4-(thian-4-yloxy)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluoro-4-(thian-4-yloxy)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazolines consist of a benzene ring fused with a pyrimidine ring . Quinazoline derivatives have drawn attention due to their significant biological activities .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for this compound is not available in the retrieved data.Applications De Recherche Scientifique

Inhibitory Activities in Immunological Responses

One significant area of research involving 7-Fluoro-4-(thian-4-yloxy)quinazoline derivatives is their inhibitory activities in immunological responses. Specifically, studies have synthesized various fluoroquinazolines, such as 6-fluoro-7-(1-piperazino)quinazolines, to explore their potential in inhibiting TNF-α production and T cell proliferation. These compounds have shown promising results, with some exhibiting significant anti-inflammatory effects in animal models. This suggests potential applications in treating inflammatory conditions (Tobe et al., 2003).

Antibacterial and Antifungal Applications

Another research focus is on the antibacterial and antifungal properties of fluoroquinazoline derivatives. Investigations into novel 6-fluoro-7-(cyclic amino)-1-ethyl-2-(thioxo or oxo)-3-substituted quinazolin-4-ones have been conducted, though these compounds showed moderate activity against specific targets. Despite some inactivity against tested bacterial strains, their moderate activity against DNA-PK at certain concentrations highlights potential antimicrobial applications (Heppell et al., 2015).

Anti-inflammatory and Anticonvulsant Properties

The anti-inflammatory and anticonvulsant properties of thiazolo quinazoline derivatives have also been studied. Research has indicated that compounds like 6,7,8,9-tetrahydro-5H-5-(2′-hydroxy phenyl)-2-(4′-substituted benzylidine)-3-(4-nitrophenyl amino) thiazolo quinazolines exhibit significant anticonvulsant activity, with certain compounds showing promising results in animal seizure tests. This opens up potential avenues for the development of new anticonvulsant medications (Panneerselvam et al., 2011).

Antimicrobial Activity

There is also interest in the synthesis of new quinazoline derivatives for their antimicrobial activity. Some studies have focused on the in vitro anti-bacterial and anti-fungal activities of these compounds, finding that many exhibit significant antimicrobial activities. This suggests potential use in developing new antimicrobial agents (Selvam & Palanirajan, 2010).

Structural and Molecular Studies

Research on the molecular structure of fluorine-substituted quinazoline derivatives provides insights into their chemical properties and potential applications. Studies on the crystal structures of these compounds have revealed interesting features like the formation of banded structures through hydrogen bonds and π-π interactions, which could be relevant in the development of new materials or drugs (Sun et al., 2019).

Safety and Hazards

The safety data sheet for 7-Fluoro-4-quinazolone, a related compound, indicates that it may cause skin and eye irritation. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and adequate ventilation is advised .

Mécanisme D'action

Target of Action

Quinazoline derivatives, a group to which this compound belongs, are known to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes

Biochemical Pathways

Quinazoline derivatives are known to impact a wide range of biochemical pathways . These can include pathways related to inflammation, pain sensation, and various diseases

Result of Action

Quinazoline derivatives are known to have a wide range of effects, including anti-inflammatory, analgesic, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities

Propriétés

IUPAC Name |

7-fluoro-4-(thian-4-yloxy)quinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2OS/c14-9-1-2-11-12(7-9)15-8-16-13(11)17-10-3-5-18-6-4-10/h1-2,7-8,10H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGXIUZVZRPNRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=NC3=C2C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2479707.png)

![ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479711.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2479721.png)

![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2479725.png)